molecular formula C2H9NO6P2 B7801933 (Phosphonomethylamino)methylphosphonic acid CAS No. 68412-67-9

(Phosphonomethylamino)methylphosphonic acid

Cat. No.: B7801933
CAS No.: 68412-67-9
M. Wt: 205.04 g/mol
InChI Key: ISQSUCKLLKRTBZ-UHFFFAOYSA-N
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Description

(Phosphonomethylamino)methylphosphonic acid (CAS 17261-34-6) is a phosphonate compound characterized by multiple phosphonic acid functional groups, as indicated by its molecular structure . This structure is typical of compounds used as key intermediates in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules with biological activity . Suppliers offer this chemical with a high purity level of >99%, which is critical for ensuring reproducible results in research and development activities . Analytical data from techniques such as LCMS, GCMS, HPLC, NMR, and elemental analysis are available to confirm its identity and purity . The primary applications for this compound include its use as a pharmaceutical intermediate and a fine chemical for synthetic organic chemistry . It serves as a valuable building block in the discovery and development of new chemical entities. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(phosphonomethylamino)methylphosphonic acid
Source PubChem
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InChI

InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSUCKLLKRTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NCP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938178
Record name [Azanediylbis(methylene)]bis(phosphonic acid)
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17261-34-6, 68412-67-9
Record name Phosphonic acid, (iminodimethylene)di-
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Record name Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs.
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Record name Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs.
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Record name [Azanediylbis(methylene)]bis(phosphonic acid)
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Record name Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.
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Record name Phosphonic acid, [iminobis(methylene)]bis
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Synthetic Methodologies for Phosphonomethylamino Methylphosphonic Acid and Its Derivatives

Established Chemical Synthesis Routes

Traditional synthesis of N-(phosphonomethyl)glycine has been dominated by a few key industrial processes. These routes are characterized by their efficiency and scalability, though they often involve harsh reaction conditions and multiple steps.

A primary industrial route to N-(phosphonomethyl)glycine involves the oxidative cleavage of a precursor molecule, N-phosphonomethyliminodiacetic acid (PMIDA). In this multi-step process, iminodiacetic acid is first phosphonomethylated and the resulting PMIDA is then oxidized to yield the final product. rsc.org

The oxidation of PMIDA is a critical step and is typically achieved using an oxidizing agent like hydrogen peroxide in an aqueous medium. rsc.org To enhance the efficiency and selectivity of this reaction, various catalytic systems have been developed. One notable method employs a water-soluble molybdenum compound as a catalyst. The process involves forming an intermediate, N-phosphonomethyliminodiacetic acid-N-oxide, at temperatures below 70°C. This intermediate is then converted to N-(phosphonomethyl)glycine. Historically, these oxidative processes were sometimes hampered by the need for excess peroxide, strong mineral acids, or elevated temperatures and pressures.

Iminodi(methylphosphonic acid), also known as N,N-bis(phosphonomethyl)amine, serves as a precursor or intermediate in certain synthetic pathways related to phosphonates. Its synthesis generally involves the reaction of an amine source with formaldehyde (B43269) and a phosphorus-containing acid, a variant of the Mannich reaction, often referred to as the Kabachnik-Fields reaction. wikipedia.org

One established method involves the reaction of an amide, urea, or carbamate (B1207046) substrate with formaldehyde and phosphorous acid in an acidic medium. google.com In this process, a phosphonomethyl group is substituted onto the amine nitrogen. The reaction can be initiated by heating a mixture of the substrate and phosphorous acid in an acid medium such as hydrochloric or sulfuric acid. Alternatively, a phosphorus trihalide, like phosphorus trichloride, can be reacted with water in situ to generate the necessary phosphorous acid and hydrohalic acid. google.com For instance, N,N-bis-(phosphonomethyl)ethylamine has been synthesized with a 79.4% yield by reacting phosphorous acid and formaldehyde with its corresponding amine precursor. google.com

ReactantsProductKey Conditions
Amide/Urea Substrate, Formaldehyde, Phosphorous AcidN-substituted aminomethylphosphonic acidsAcidic medium (e.g., HCl, H₂SO₄), Heat
Phosphorus Trichloride, Water, Amine Substrate, FormaldehydeN-substituted aminomethylphosphonic acidsIn situ generation of phosphorous acid

Novel Synthetic Approaches and Catalytic Systems

Recent research has focused on developing new synthetic routes to N-(phosphonomethyl)glycine and its derivatives that offer improved efficiency, selectivity, or milder reaction conditions.

One innovative approach involves a multi-step synthesis starting from 2,5-diketopiperazine. google.comvapourtec.com This method consists of forming a reaction mixture of 2,5-diketopiperazine, formaldehyde, and a compound containing a P-O-P anhydride (B1165640) moiety in the presence of an acid catalyst. This forms N,N'-bisphosphonomethyl-2,5-diketopiperazine or its phosphonate (B1237965) esters. The subsequent hydrolysis of this intermediate yields N-(phosphonomethyl)glycine. google.comvapourtec.com

Another novel strategy is the Petasis reaction, a boron-mediated variant of the Mannich reaction. This three-component reaction involves the condensation of an α-aminophosphonate, glyoxylic acid, and an organylboronic acid. researchgate.net This method is noted for its preparative simplicity and potential for high diastereoselectivity, providing a versatile route to various N-phosphonomethyl-α-amino acids. researchgate.net

Furthermore, advancements in catalysis have led to the exploration of nanocatalysts for related transformations. For example, metal-organic frameworks (MOFs), such as MOF-808, have been demonstrated as efficient heterogeneous catalysts for the degradation of N-(phosphonomethyl)glycine at room temperature, breaking it down into less toxic products like N-formyl glycine (B1666218) and hydroxymethyl-phosphonate. nih.gov While this is a degradation pathway, the study of such catalytic systems provides insights into C-N bond cleavage and formation, which is relevant for developing new synthetic methodologies. nih.gov

Principles of Green Chemistry in (Phosphonomethylamino)methylphosphonic Acid Synthesis

The application of green chemistry principles to the synthesis of N-(phosphonomethyl)glycine aims to reduce the environmental impact of its production. acs.org This involves minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. acs.org

A significant focus has been on improving the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a phosphite (B83602), which is a cornerstone for creating α-aminophosphonates. mdpi.combenthamdirect.comresearchgate.net Greener protocols for this reaction include catalyst-free and solvent-free conditions. mdpi.com The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) has been explored, with PEG-400 acting as a recyclable reaction medium. researchgate.nettandfonline.com

The use of alternative energy sources is another key aspect of green synthesis. Ultrasonic irradiation has been employed to promote the synthesis of phosphonates, often leading to shorter reaction times, higher yields, and easier product isolation compared to conventional methods. benthamdirect.comosi.lvnih.gov The mechanism behind sonochemistry involves acoustic cavitation—the formation, growth, and collapse of microbubbles—which generates localized high-energy conditions that can drive chemical reactions. nih.gov

Green Chemistry ApproachExample Application in Phosphonate SynthesisBenefits
Alternative Solvents Use of Polyethylene Glycol (PEG-400) or water in Kabachnik-Fields reaction. researchgate.nettandfonline.comReduced use of volatile organic compounds, potential for solvent recycling.
Catalysis ZnO nanoparticles as a recyclable catalyst for α-aminophosphonate synthesis. researchgate.netHigh efficiency, easy separation, and reuse of catalyst.
Alternative Energy Ultrasonic irradiation for multicomponent reactions. benthamdirect.comosi.lvShorter reaction times, higher yields, reduced energy consumption.
Bio-based Pathways Use of genetically modified microorganisms to produce precursors. acs.orgReduced reliance on fossil fuels, use of renewable resources.

Recent advancements also include the development of a new synthesis approach that eliminates the need for triethylamine (B128534), a common base in the glycine-dimethyl phosphite route, thereby reducing environmental pollutants and removing the need for a triethylamine recovery system. nih.gov This modified process focuses on optimizing reaction parameters to achieve high yield and purity. nih.gov

Coordination Chemistry and Chelating Agent Research of Phosphonomethylamino Methylphosphonic Acid

Investigation of Metal Ion Complexation

The interaction of (Phosphonomethylamino)methylphosphonic acid and its derivatives with metal ions has been a subject of considerable research, focusing on both the thermodynamic stability and the kinetic aspects of complex formation, as well as the structural characterization of the resulting coordination compounds.

Thermodynamic and Kinetic Aspects of Complex Formation

The thermodynamic stability of metal complexes with aminophosphonic acids is a key indicator of their efficacy as chelating agents. Potentiometric titrations are a common method to determine the protonation constants of the ligand and the stability constants of its metal complexes. For the closely related ligand, methyliminobis(methylenephosphonic acid) (H₄mibmp), the protonation constants have been determined at 25 °C and an ionic strength of 0.1 mol dm⁻³ (NaClO₄) to be pK₂ = 5.00, pK₃ = 6.22, and pK₄ = 11.94, with a pK₁ value below 2. chempap.org

Studies on N-substituted iminodi(methylenephosphonic) acids demonstrate a high efficiency for complexing divalent metal ions, which is attributed to the presence of both dinegatively charged phosphonate (B1237965) groups and the imino nitrogen atom. researchgate.net A significant preference for the formation of complexes with a 1:1 metal-to-ligand stoichiometry is a common feature for these types of ligands. researchgate.net

The stability of complexes with various metal ions has been investigated. For methyliminobis(methylenephosphonic acid), it has been shown that with Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺, only complexes of the type [M(mibmp)]²⁻ are formed. chempap.org In contrast, with transition metal cations such as Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺, the existence of [M(mibmp)]²⁻, [M(mibmp)₂]⁶⁻, and their protonated forms, [MH(mibmp)]⁻ and [M(H(mibmp))₂]⁴⁻, has been confirmed. chempap.org The complex [M(mibmp)₂]⁶⁻ was not observed in systems containing copper. chempap.org

The replacement of a carboxylate group with a phosphonate group in related ligands, such as iminodiacetic acid derivatives, leads to a significant increase in the stability of the metal complexes. mdpi.com However, the introduction of a second phosphonate group, as in iminodi(methylphosphonic acid), can sometimes lead to a decrease in stability compared to the mono-phosphonate analogue, which may be due to steric hindrance upon coordination of the second bulky phosphonate group. mdpi.com

Interactive Table: Stability Constants (log β) of Metal Complexes with Methyliminobis(methylenephosphonic acid) at 25°C, I = 0.1 mol dm⁻³ (NaClO₄) chempap.org

Metal Ion[M(mibmp)]²⁻[MH(mibmp)]⁻[M(mibmp)₂]⁶⁻[M(H(mibmp))₂]⁴⁻
Mg²⁺5.00---
Ca²⁺4.58---
Sr²⁺4.31---
Ba²⁺4.21---
Co²⁺7.8212.8710.9822.42
Ni²⁺8.1313.1611.5322.95
Zn²⁺8.9214.1212.6024.32
Cd²⁺9.0314.7312.8725.13
Cu²⁺12.1816.08-26.24

While thermodynamic data is more readily available, detailed kinetic studies on the rates of complex formation and dissociation for this compound are less common in the literature. The kinetic stability, referring to the speed at which equilibrium is reached, is distinct from thermodynamic stability. nih.gov Generally, inert complexes have substitution reaction half-life periods longer than a minute, whereas labile complexes have half-lives shorter than a minute. nih.gov Factors such as the charge and radius of the central metal ion, as well as the geometry of the complex, influence the lability of the complexes. nih.gov

Structural Elucidation of Coordination Compounds

The coordination of metal ions by N-substituted iminodi(methylenephosphonic) acids typically involves the oxygen atoms of the phosphonate groups and the imino nitrogen atom. researchgate.net For most studied complexes of methyliminobis(methylenephosphonic acid), coordination is assumed to occur primarily through the oxygen atoms. chempap.org However, based on the stability constants, coordination through the nitrogen atom is proposed for complexes with Cu²⁺ and Cd²⁺. chempap.org

X-ray crystallography is a powerful technique for the definitive determination of the structure of coordination compounds in the solid state. For example, the reaction of 2-morpholinoethylimino-bis(methylenephosphonic acid) with cobalt(II) resulted in a hexacoordinated complex where the cobalt(II) ion is bound to four phosphonate oxygen atoms and two imino nitrogen atoms. researchgate.net In the solid state, these mononuclear units can be connected through hydrogen bonds to form three-dimensional supramolecular networks. researchgate.net

DFT (Density Functional Theory) calculations can also provide valuable insights into the binding modes of these ligands with metal ions, corroborating experimental findings from solution studies. mdpi.com For instance, DFT studies on phosphonate derivatives of iminodiacetic acid complexed with organometallic cations have confirmed a tridentate (O,N,O) coordination mode. mdpi.com

Design and Applications of Polyfunctional Chelating Agents

Iminodi(methylphosphonic acid) is utilized in the preparation of new synthons for designing polyfunctional chelating agents that incorporate various coordination centers. chemicalbook.com These agents are important in a wide range of applications due to their ability to form stable complexes with metal ions. cymitquimica.com

The design of such chelating agents can be tailored for specific applications. For instance, N-substituted iminodi(methylenephosphonic) acids exhibit high complexation efficiency towards divalent metal ions, making them effective in various industrial and biological systems. researchgate.net An interesting case is N-2-methyltetrahydrofurylimino-di(methylenephosphonic) acid, where the tetrahydrofuryl moiety is positioned in a sterically favorable way that allows its oxygen atom to act as an effective metal binding site, leading to the formation of 1:2 metal-to-ligand species. researchgate.net

Ligand Properties and Coordination Sphere Dynamics

This compound and its analogues are polyprotic acids, and their coordination behavior is highly dependent on the pH of the solution. In acidic regions, coordination primarily occurs through the phosphonate oxygen atoms, often leading to the formation of protonated, and sometimes polymeric and insoluble, complexes of lower stability. b-tu.de In neutral and alkaline regions, both the imino nitrogen and the phosphonate groups are deprotonated and available for coordination, resulting in the formation of highly stable chelates. b-tu.de

The coordination sphere of a metal ion complexed with these ligands is dynamic. The lability of the complex, which is the rate at which ligands are exchanged, is influenced by factors such as the nature of the metal ion and the ligand itself. nih.gov The flexibility of the ligand and the potential for different coordination modes contribute to the dynamic nature of the coordination sphere. For instance, the steric hindrance caused by the bulky phosphonate groups can influence the coordination geometry and the stability of the resulting complexes. mdpi.com

Biochemical and Biological Pathway Investigations Involving Phosphonomethylamino Methylphosphonic Acid

Interactions with Enzymatic Systems

Direct studies on the interaction of (Phosphonomethylamino)methylphosphonic acid with specific enzymatic systems are scarce. The majority of research focuses on its parent compound, glyphosate (B1671968), and its metabolite, AMPA.

Glyphosate is a well-known inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway found in plants and microorganisms. wikipedia.org This pathway is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). wikipedia.org Inhibition of EPSP synthase by glyphosate disrupts this pathway, leading to a deficiency in these essential amino acids and ultimately plant death. wikipedia.org

Recent studies have also investigated the effects of glyphosate and its metabolite AMPA on other enzymes. For instance, both glyphosate and AMPA have been shown to decrease plasma cholinesterase (ChE) activity in rats. mdpi.com Another study demonstrated that glyphosate and AMPA can modulate the expression and activity of glutathione (B108866) S-transferase (GSTM3) in non-tumorigenic prostate cells, suggesting an impact on cellular detoxification and oxidative stress pathways. nih.govnih.gov

Table 1: Observed Effects of Glyphosate and AMPA on Various Enzyme Activities

CompoundEnzymeOrganism/Cell LineObserved EffectReference
Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) synthasePlants and microorganismsInhibition wikipedia.org
GlyphosatePlasma Cholinesterase (ChE)RatsDecreased activity mdpi.com
AMPAPlasma Cholinesterase (ChE)RatsDecreased activity mdpi.comnih.gov
GlyphosateGlutathione S-transferase M3 (GSTM3)Human non-tumorigenic prostate cells (PNT2)Increased expression, decreased activity nih.govnih.gov
AMPAGlutathione S-transferase M3 (GSTM3)Human non-tumorigenic prostate cells (PNT2)Increased expression, decreased activity nih.govnih.gov

The enzyme kinetics and inhibition mechanism of glyphosate's interaction with EPSP synthase have been extensively studied. Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). wikipedia.org It binds to the enzyme-substrate complex, mimicking an intermediate state of the ternary enzyme-substrate reaction. wikipedia.org This binding prevents the catalytic action of the enzyme, thereby blocking the metabolic pathway. wikipedia.org

Role in Biopathway Studies

This compound has been mentioned in the context of biopathway studies involving dendritic polymers, suggesting its potential use as a tracer or a component in targeted delivery systems within biological systems. However, specific details of these studies are not publicly available.

The most relevant biopathway impacted by a structurally similar compound is the shikimate pathway, which is disrupted by glyphosate. wikipedia.org By inhibiting EPSP synthase, glyphosate effectively shuts down the production of essential aromatic amino acids in susceptible organisms. wikipedia.org This targeted disruption makes the shikimate pathway a focal point in studies of glyphosate's herbicidal action and in the development of glyphosate-resistant crops. fao.org Furthermore, the metabolism of glyphosate to AMPA is a significant biotransformation pathway, primarily carried out by soil microorganisms. nih.govwikipedia.org

Molecular Recognition and Binding Studies

Specific molecular recognition and binding studies for this compound are not found in the available literature. However, the interaction between glyphosate and EPSP synthase provides a well-documented example of molecular recognition. X-ray crystallographic studies have revealed that glyphosate fits into the active site of EPSP synthase that normally binds phosphoenolpyruvate. wikipedia.org This specific binding is a key determinant of its inhibitory activity. wikipedia.org

The ability of phosphonates, in general, to mimic phosphates and carboxylates allows them to bind to the active sites of various enzymes, often acting as competitive inhibitors. nih.gov This principle of molecular mimicry is fundamental to the biological activity of many phosphonate-containing compounds.

Advanced Analytical Methodologies for Phosphonomethylamino Methylphosphonic Acid

Chromatographic Separations and Detection

Chromatography, particularly liquid chromatography, is a cornerstone for the analysis of polar compounds like (Phosphonomethylamino)methylphosphonic acid. The primary challenge lies in achieving sufficient retention and separation from matrix components. researchgate.net

Ion chromatography (IC) is a highly effective technique for separating ionic species. For polar anionic compounds like this compound, IC is particularly well-suited. When coupled with tandem mass spectrometry (IC-MS/MS), it provides a robust and sensitive method for simultaneous determination. nih.gov This approach leverages the separation power of ion exchange columns with the high selectivity and sensitivity of mass spectrometric detection. nih.govlcms.cz

Research has demonstrated the successful application of IC-MS/MS for a range of highly polar anionic pesticides, including related aminophosphonates. nih.gov The methodology typically involves minimal sample preparation, followed by direct injection. The use of electrolytically generated eluents, such as potassium hydroxide, ensures high purity and reproducibility. lcms.czthermofisher.com Suppressed conductivity detection is a common approach in IC, offering reliable quantification. thermofisher.com For complex matrices, derivatization may be employed to enhance chromatographic performance and detection sensitivity, though direct analysis is often preferred to simplify the workflow. researchgate.net

Table 1: Example IC-MS/MS Parameters for Polar Anionic Compound Analysis

Parameter Condition
Column Anion-exchange (e.g., Dionex IonPac AS28-Fast-4µm) thermofisher.com
Eluent Potassium Hydroxide (KOH) gradient lcms.cz
Detection Suppressed Conductivity / Tandem Mass Spectrometry (MS/MS) nih.govthermofisher.com
Flow Rate 1.0 ml/min nih.gov

| Temperature | 50 °C nih.gov |

The development of advanced stationary phases is crucial for improving the retention and separation of highly polar analytes. For compounds like this compound, conventional reversed-phase columns (e.g., C18) offer poor retention. researchgate.net Therefore, specialized phases are required.

Mixed-Mode Stationary Phases: These phases combine multiple retention mechanisms, such as anion-exchange and reversed-phase interactions, on a single support. sielc.com For instance, a Primesep SB column functions as a reversed-phase anion-exchange column, providing enhanced retention for polar acidic compounds. sielc.com This dual functionality allows for better separation from other matrix components.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a standard technique for analyzing polar compounds. chromatographyonline.com HILIC stationary phases are polar (e.g., bare silica, amide, zwitterionic) and utilize a mobile phase with a high concentration of an organic solvent, like acetonitrile. chromatographyonline.commdpi.com A water-enriched layer forms on the stationary phase surface, facilitating the partitioning of polar analytes. chromatographyonline.com Zwitterionic phases, in particular, have shown strong retention for polar compounds. mdpi.com

High-Capacity Phases: The capacity of a stationary phase refers to the amount of analyte it can retain before becoming overloaded. For trace analysis, high-capacity phases are beneficial as they can handle larger injection volumes without significant peak broadening. The development of materials with high surface areas and a high density of functional groups contributes to increased capacity. chromatographyonline.com

Table 2: Stationary Phases for Polar Compound Analysis

Stationary Phase Type Retention Mechanism(s) Typical Application
Anion-Exchange Ion Exchange Separation of anions and polar acidic compounds thermofisher.comsielc.com
Mixed-Mode (Anion-Exchange/Reversed-Phase) Ion Exchange, Hydrophobic Interaction Analysis of polar acidic compounds in complex matrices sielc.com

| HILIC (e.g., Amide, Zwitterionic) | Partitioning, Hydrogen Bonding, Electrostatic Interactions | Separation of highly polar and hydrophilic compounds chromatographyonline.commdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for P=O, P-O, C-N, and N-H bonds can confirm the compound's identity. The IR spectra of aminophosphonates can be influenced by factors such as pH. sciepub.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. bohrium.comzldm.ru Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation, especially in complex samples. zldm.ru

UV-Visible (UV-Vis) Spectroscopy: this compound itself lacks a significant chromophore, making direct UV-Vis detection challenging. researchgate.net However, UV-Vis spectroscopy can be used to study the formation of complexes between the phosphonate (B1237965) and metal ions, such as copper(II), which often results in a measurable change in absorbance. researchgate.netsciepub.com

Electrochemical Methods and Sensors

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of aminophosphonates. sciepub.com These techniques are often based on the interaction of the phosphonate group with specific electrode materials.

Voltammetric Techniques: Cyclic voltammetry (CV) can be used to study the electrochemical behavior of this compound, particularly its complexes with metal ions. sciepub.comacs.org For instance, the presence of related compounds like aminomethylphosphonic acid (AMPA) can alter the oxidation signal of copper ions at an electrode surface due to complex formation. researchgate.net This change in the voltammetric response can be correlated to the analyte concentration. sciepub.comresearchgate.net

Amperometric Sensors: Chronoamperometry involves applying a constant potential and measuring the current as a function of time. This technique has been applied to the sensitive measurement of glyphosate (B1671968) on gold electrodes. acs.org A similar approach could be developed for this compound.

Modified Electrodes: The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Electrodes modified with electrodeposited copper have been shown to be effective for the determination of AMPA in water samples. researchgate.net Other materials, such as thin films of birnessite (a manganese oxide), have been investigated for their ability to electrochemically mineralize AMPA, offering a potential avenue for both detection and remediation. advanceseng.com The development of molecularly imprinted polymers (MIPs) also presents a promising strategy for creating highly selective sensors. acs.org

Table 3: Summary of Electrochemical Detection Approaches for Aminophosphonates

Method Electrode Material Principle of Detection Reference
Voltammetry Electrodeposited Copper on Carbon Change in Cu(II) oxidation signal upon complexation with the analyte. researchgate.net
Chronoamperometry Gold Microelectrodes Direct electrochemical detection following concentration. acs.org

| Chronoamperometry | Electrodeposited Birnessite Film | Electrocatalytic oxidation of the analyte. | advanceseng.com |

Environmental Fate and Degradation Mechanisms of Phosphonomethylamino Methylphosphonic Acid

Microbial Degradation Pathways

The biodegradation of aminophosphonates is generally a slow process and is considered a minor pathway for their removal in conventional wastewater treatment plants, where the primary removal mechanism is adsorption to sludge. acs.orgresearchgate.netoecd.org However, specific microorganisms have demonstrated the ability to utilize these compounds as a nutrient source, particularly under conditions of phosphorus limitation.

Microbial degradation of the stable carbon-phosphorus (C-P) bond in phosphonates is a key process for their breakdown. nih.gov Studies have identified bacteria capable of degrading various synthetic aminophosphonates. For instance, the bacterial strain Ochrobactrum sp. BTU1 has been shown to use compounds like aminomethylphosphonic acid (AMPA) and iminodi(methylene-phosphonic) acid (IDMP) as its sole source of phosphorus. mpg.debohrium.com The degradation is facilitated by the C-P lyase enzyme, which cleaves the carbon-phosphorus bond. mpg.debohrium.com For more complex aminophosphonates, the initial enzymatic attack may occur at the C-N bond before subsequent C-P bond cleavage. mpg.debohrium.com

Certain freshwater cyanobacteria have also been implicated in the biotransformation of aminopolyphosphonates. nih.govnih.gov These microorganisms can enhance the decomposition of AAPs, using them as a source of phosphorus, which can contribute to their breakdown in aquatic environments. nih.govresearchgate.net

Table 1: Microbial Degradation of Related Aminophosphonates Data synthesized from studies on compounds structurally similar to (Phosphonomethylamino)methylphosphonic acid.

Microorganism TypeDegradation Pathway/EnzymeRole in Degradation
Bacteria (e.g., Ochrobactrum sp.)C-P LyaseCleaves the carbon-phosphorus bond to release phosphate, enabling use as a phosphorus source. mpg.debohrium.com
CyanobacteriaEnzymatic BiotransformationCan utilize aminopolyphosphonates as a source of nutritive phosphorus, enhancing their decomposition. nih.govresearchgate.net

Abiotic Transformation Processes

Abiotic processes, particularly photodegradation and oxidation catalyzed by metal ions, are significant pathways for the transformation of aminophosphonates in the environment. These compounds are generally resistant to simple hydrolysis but can be broken down under specific conditions. acs.org

Photodegradation : The degradation of phosphonates by ultraviolet (UV) light is one of the most important abiotic pathways. This process is significantly accelerated in the presence of iron (Fe³⁺) ions. nih.gov Laboratory studies on various phosphonates demonstrated that their total conversion can reach 75-100% after 90 minutes of irradiation with a mercury lamp in the presence of iron at acidic to neutral pH. nih.gov The reaction is generally faster at lower pH values. While degradation times in the natural environment would be longer due to weaker UV intensity, this pathway remains a crucial mechanism for their transformation. nih.gov

Metal-Catalyzed Oxidation : Aminophosphonates are rapidly degraded in the presence of manganese (Mn²⁺) and molecular oxygen. acs.org This process involves the formation of a complex between the phosphonate (B1237965) and the manganese ion. acs.org Research on nitrilotris(methylene)phosphonic acid (NTMP), a related compound, showed a degradation half-life of approximately 9-10 minutes at a pH near 6.5. acs.orgresearchgate.net This manganese-catalyzed autoxidation is considered a likely and important degradation mechanism for aminophosphonate chelating agents in natural waters. acs.orgresearchgate.net

Table 2: Abiotic Degradation of Related Aminophosphonates Under Laboratory Conditions

ProcessConditionsHalf-LifeReference
PhotodegradationUV light, presence of Iron (3.6 µM), pH 35 - 10 min nih.gov
PhotodegradationUV light, presence of Iron (3.6 µM), pH 5-65 - 15 min nih.gov
PhotodegradationUV light, no Iron, pH 5-610 - 35 min nih.gov
OxidationPresence of Mn(II) and O₂, pH ~6.5~9 min acs.orgresearchgate.net

Metabolite Identification and Environmental Persistence

The degradation of this compound and related aminopolyphosphonates leads to the formation of several smaller, intermediate compounds before eventual mineralization.

The most commonly identified breakdown product from both biotic and abiotic degradation of various aminopolyphosphonates is aminomethylphosphonic acid (AMPA) . nih.govnih.gov AMPA is a result of the cleavage of the phosphonomethyl groups from the central nitrogen atom. nih.gov

Other metabolites identified from the manganese-catalyzed oxidation of related phosphonates include orthophosphate , formate ion , and imino(dimethylene)phosphonic acid . researchgate.net Studies involving cyanobacteria have also identified metabolites such as N-(methyl)aminemethanephosphonic acid (MAMPA) and N-phosphomethyl glycine (B1666218) (NPMG) from the breakdown of different aminopolyphosphonates. nih.govnih.gov

The environmental persistence of the parent compound is influenced by its strong tendency to adsorb to soil, sediments, and sludge. oecd.orgnih.gov This adsorption reduces its mobility in water but can lead to accumulation in solid matrices. researchgate.net The primary metabolite, AMPA, is also reported to be persistent and adsorbs strongly to soil particles, though it can be slowly biodegraded in soils and sediments. nih.gov

Applications in Advanced Materials and Polymer Science for Phosphonomethylamino Methylphosphonic Acid

Incorporation into Dendritic Polymers and Macromolecular Architectures

Dendrimers are highly branched, well-defined macromolecules with a central core, interior layers of repeating units, and a surface of terminal functional groups. researchgate.net The precise control over their architecture and the high density of surface groups make them ideal scaffolds for various applications. The incorporation of phosphonic acid moieties, such as (Phosphonomethylamino)methylphosphonic acid, onto the surface or within the structure of dendrimers imparts unique properties to the resulting macromolecule.

The synthesis of dendrimers functionalized with phosphonic acids is a well-established strategy to create macromolecules with hydrophilic, negatively charged surfaces. Phosphorus-containing dendrimers, such as phosphorhydrazone dendrimers, are particularly suited for this purpose as phosphorus atoms are present at each branching point, allowing for rigorous control over the dendrimer's construction and purity. researchgate.net

The functionalization process typically involves attaching the phosphonic acid groups to the terminal ends of the dendrimer branches. nih.gov For instance, phosphorus dendrimers can be built from cores like P(S)Cl₃ or N₃P₃Cl₆ and subsequently functionalized with phosphonate (B1237965) terminal groups. researchgate.net A notable example includes the development of dendrimers ending in azabisphosphonate (ABP) salts, which are structurally related to this compound and exhibit significant biological activity. nih.gov The synthesis of such macromolecules confirms the feasibility of using aminobis(methylenephosphonate) structures as terminal groups. researchgate.net These negatively charged dendrimers are often water-soluble and can engage in noncovalent interactions with other molecules. nih.govnih.gov

The general strategies for creating these functionalized macromolecules are summarized below:

Dendrimer TypeFunctionalization StrategyResulting SurfaceKey Feature
PhosphorhydrazoneCondensation reactions followed by attachment of phosphonate-containing molecules to terminal groups. nih.govAnionic (Phosphonate)High purity and control via ³¹P NMR. researchgate.net
Poly(amidoamine) (PAMAM)Modification of terminal amine groups with phosphonic acid derivatives.Anionic (Phosphonate)Commercially available scaffolds.
CarbosilaneModification of reactive peripheral groups (e.g., Si-Cl) with phosphonic acid derivatives. nih.govAnionic (Phosphonate)Hydrophobic inner skeleton with a hydrophilic surface. nih.gov

The unique architecture of dendrimers allows for the integration of specific components to create materials with advanced functions, including signal amplification and tailored interior properties.

Signal Amplification: Dendrimers are highly effective in amplifying sensory signals. calis.edu.cn A common strategy involves decorating the periphery of a dendrimer with numerous fluorescent units (fluorophores). mdpi.comrsc.org The interior of the dendrimer can contain receptor units, such as aliphatic amines, capable of binding to a specific target molecule (analyte). calis.edu.cnrsc.org When a single analyte molecule binds to the interior receptor, it can induce a conformational change or an energy/electron transfer process that quenches the fluorescence of all the peripheral fluorophores simultaneously. calis.edu.cn This "all-or-nothing" response, where one binding event affects dozens of signaling units, results in a massive amplification of the sensory signal compared to a simple sensor with a single fluorophore. calis.edu.cnnih.gov The phosphonic acid groups of this compound, with their strong metal-binding capabilities, can serve as the receptor sites for metal ion analytes, making them key components in dendrimer-based fluorescent sensors. biosynth.com

Interior Functionality: While phosphonic acid groups are typically located on the dendrimer surface to interact with the external environment, the internal structure of phosphorus-containing dendrimers provides significant functionality. nih.govacs.org The branching points, which contain phosphorus and nitrogen atoms, create a defined internal architecture with cavities that can encapsulate guest molecules. nih.gov The chemoselective functionalization of these internal layers is also possible, allowing for the creation of complex, multifunctional nanostructures. acs.org This interior functionality, combined with the reactive phosphonic acid surface, allows for the design of materials that can, for example, carry a therapeutic agent in their core while targeting specific cells via interactions with the surface groups.

Development of Functional Materials (e.g., Sensors, Catalysts, Separation Materials)

The ability of this compound to act as a potent and specific ligand for metal ions is a cornerstone of its application in functional materials. biosynth.com

Sensors: The development of sensors for organophosphorus compounds is an active area of research. For instance, electrochemical sensors using molecularly imprinted polymers (MIPs) have been successfully developed for the selective detection of related compounds like ethyl methylphosphonic acid (EMPA). nih.govresearchgate.net Given the structural similarities, this compound could serve as a template molecule for creating MIP-based sensors for its own detection or for capturing other analytes. Furthermore, as discussed previously, its incorporation into dendrimers provides a pathway to highly sensitive fluorescent sensors with built-in signal amplification. calis.edu.cn

Catalysts: While direct catalytic applications of this compound are not widely documented, its role as a ligand is critical. Many catalytic systems consist of a metal center supported by an organic ligand. The phosphonic acid groups can strongly coordinate with metal ions, immobilizing them on a surface or within a polymer matrix. biosynth.com For example, phosphorus dendrimers functionalized with phosphine (B1218219) groups (related phosphorus compounds) have been used to complex palladium, creating effective catalysts for coupling reactions. mdpi.com The bifunctional nature of this compound, possessing both acidic phosphonate groups and a basic amine group, suggests its potential use in creating bifunctional catalysts where both sites can participate in a reaction mechanism. ox.ac.uknih.gov

Separation Materials: The most direct application of the compound's metal-binding properties is in separation science. Aminomethylenephosphonic acids have been shown to be highly effective for the extraction of metal ions from aqueous solutions. researchgate.net In a notable application, a resin based on polystyrene was functionalized by grafting it with an aminophosphonic acid. This functionalized resin demonstrated a high capacity for selectively extracting uranium (VI) from solutions. researchgate.net The strong chelation between the phosphonic acid groups and the metal ion is the basis for this separation capability. Iminodi(methylphosphonic acid) is explicitly identified as a specific ligand for metal ions, making it an excellent candidate for creating materials for environmental remediation, metal recovery, and purification processes. biosynth.com

Material TypeApplication PrincipleExample of Related Research
Sensors Molecular imprinting or fluorescence quenching via analyte binding.Electrochemical sensor for ethyl methylphosphonic acid (EMPA). nih.govresearchgate.net
Catalysts Serves as a ligand to bind and stabilize catalytically active metal centers.Palladium complexed with phosphine-terminated dendrimers for coupling reactions. mdpi.com
Separation Materials Strong and selective chelation of metal ions for extraction from solution.Polystyrene resin grafted with aminophosphonic acid for uranium (VI) extraction. researchgate.net

Bioconjugation and Carrier System Research

This compound is classified as a nitrogen-containing bisphosphonate (N-BP). nih.gov This class of compounds is widely used in medicine, and significant research has been dedicated to developing advanced delivery systems to improve their therapeutic efficacy.

Bioconjugation, the process of linking molecules to create complex functional systems, is central to this effort. N-BPs like this compound can be conjugated to macromolecules such as polymers or dendrimers to form sophisticated drug carriers. rsc.org The goals of creating such carrier systems are to improve drug solubility, control the release profile, protect the drug from degradation, and target it to specific tissues, thereby increasing efficacy and reducing side effects. nih.govmdpi.comunizik.edu.ng

Research in this area has explored several types of carrier systems:

Polymer Conjugates: Bisphosphonates have been successfully conjugated to biocompatible polymer backbones like poly-hydroxy-aspartamide (PHEA). rsc.org These polymer-drug conjugates have shown a high affinity for bone tissue, demonstrating the potential for targeted delivery. rsc.org

Dendrimer-Based Carriers: Dendrimers are excellent candidates for drug delivery due to their well-defined structure and high density of surface groups. core.ac.uksemanticscholar.org Phosphorus dendrimers functionalized with azabisphosphonates (a close structural analog) have been synthesized specifically for biological applications, highlighting the synergy between these two components. nih.gov The dendrimer can encapsulate or be conjugated with other therapeutic or imaging agents, creating a multifunctional theranostic platform. semanticscholar.orgnih.gov

Nanoparticle Systems: N-BPs can be encapsulated within nanoparticle carriers like liposomes. nih.govnih.gov This approach helps to overcome the rapid in vivo clearance of free N-BPs, allowing for higher concentrations to reach non-bone-related tumor sites. nih.gov

The ability to conjugate this compound to these advanced carrier systems opens up possibilities for developing next-generation therapeutics with improved performance and targeted action. nih.gov

Theoretical and Computational Studies of Phosphonomethylamino Methylphosphonic Acid

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of (Phosphonomethylamino)methylphosphonic acid. These methods are used to predict its three-dimensional structure, electronic properties, and vibrational frequencies. Density Functional Theory (DFT) is a particularly prominent quantum mechanical method employed for these investigations, offering a good balance between accuracy and computational cost.

Recent research has utilized DFT calculations to investigate the coordination behavior of iminodi(methylphosphonic acid) with various metal centers. researchgate.netnih.govmdpi.com These studies are crucial for understanding how the molecule binds to metals, which is a key aspect of its function as a chelating agent. The calculations help to corroborate experimental findings from techniques like pH-potentiometry and NMR spectroscopy. nih.govmdpi.com

A significant aspect of the computational analysis of this compound is determining its protonation states in solution. Theoretical calculations have been employed to reveal the likely locations of protons at different pH values, particularly whether they reside on the phosphonate (B1237965) groups or the central nitrogen atom. researchgate.netnih.govmdpi.com For instance, in mono- and bis-protonated species, DFT calculations have shown that protonation occurs at the phosphonate groups, which influences the molecule's coordination chemistry. researchgate.netnih.govmdpi.com

The binding mode of this compound to organometallic cations has been a focus of these computational studies. The molecule has been shown to form stable 1:1 complexes, acting as a tridentate (O,N,O) ligand. researchgate.netnih.govmdpi.com The geometry of these complexes, including bond lengths and angles, can be optimized using DFT methods to provide a detailed picture of the coordinated structure. The steric hindrance caused by the two bulky phosphonate groups has also been computationally investigated to explain its effect on the stability of the resulting metal complexes. nih.govmdpi.com

Calculated Properties of this compound-Metal Complexes
ComplexComputational MethodKey Findings
[(η⁶-p-cym)Ru(Ida2P)]²⁻DFTTridentate (O,N,O) coordination confirmed. researchgate.net
[(η⁵-Cp*)Rh-Ida2P]²⁻ SystemDFTProtonation of phosphonate groups determined. researchgate.net

Simulation of Reaction Mechanisms and Pathways

While specific simulations of reaction mechanisms for this compound are not extensively documented in publicly available literature, computational methods are widely used to study the reactivity of related phosphonate compounds. These simulations can predict the pathways of degradation, synthesis, or interaction with biological targets.

For instance, computational studies on the degradation of phosphonates often involve modeling their reactions with radicals, such as hydroxyl radicals, in aqueous environments. These simulations can elucidate the reaction kinetics and identify the primary degradation products. The methodologies typically involve calculating the activation energies and reaction enthalpies for various possible reaction steps to determine the most favorable pathway.

Another area where simulation is critical is in understanding the synthesis of such compounds. The Mannich reaction, a common method for producing aminomethylphosphonic acids, can be modeled to understand its mechanism and optimize reaction conditions. Computational models can explore the roles of catalysts and the stability of intermediates, providing insights that can lead to more efficient synthetic routes.

Illustrative Simulation of Phosphonate Reaction Pathways
Reaction TypeSimulation MethodInformation Gained
Oxidative DegradationDFT, Ab initio MDReaction intermediates, activation barriers, kinetic parameters.
HydrolysisQM/MMRole of water molecules, pH effects on reaction rate.

Structure-Activity Relationship Modeling

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. For this compound and its derivatives, SAR modeling could be applied to explore how modifications to its structure affect its metal-chelating ability, herbicidal activity (if any), or interaction with biological systems.

Such models can be predictive, allowing for the design of new molecules with enhanced or desired properties. For example, if the goal were to design a more effective chelating agent, SAR models could help identify the key structural features of this compound that are most important for metal binding. Modifications could then be proposed and evaluated computationally before being synthesized in the lab.

Example of Structure-Activity Relationship Descriptors for Phosphonates
Descriptor ClassExample DescriptorsPotential Correlated Activity
ElectronicHOMO/LUMO energies, Mulliken chargesReactivity, metal-binding affinity.
StericMolecular surface area, volumeBinding specificity, steric hindrance.
TopologicalConnectivity indicesOverall molecular shape and activity.

Future Research Directions and Translational Perspectives

Interdisciplinary Research Synergies

The unique structural characteristics of (Phosphonomethylamino)methylphosphonic acid—possessing two phosphonate (B1237965) groups and a central secondary amine—position it as an ideal candidate for collaborative, interdisciplinary research. Future progress in understanding and utilizing this compound will depend on integrating expertise from chemistry, materials science, medicine, and environmental science.

Chemistry and Materials Science: The strong metal-chelating properties inherent to bisphosphonates suggest that this compound could serve as a versatile building block, or "linker," for creating novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com Collaborative efforts between synthetic chemists and materials scientists could focus on designing and constructing porous, crystalline materials with tailored properties. These new materials could be investigated for applications in gas storage, separation, and heterogeneous catalysis. The presence of the N-H group in the linker provides a site for post-synthetic modification, offering a pathway to fine-tune the functionality of the resulting frameworks.

Pharmacology and Biomedical Engineering: Nitrogen-containing bisphosphonates are a cornerstone in the treatment of bone disorders due to their potent inhibition of osteoclast activity. osteoporosis.foundationnih.gov Pharmacological investigation into this compound is a logical next step. This would involve synergies between medicinal chemists, cell biologists, and biomedical engineers to explore its effects on bone resorption and formation. nih.gov Furthermore, its high affinity for hydroxyapatite (B223615) could be exploited in bone-targeting drug delivery systems or for creating biocompatible coatings on orthopedic and dental implants. nih.gov

Environmental Science and Microbiology: Understanding the environmental lifecycle of organophosphorus compounds is critical. Research teams comprising environmental chemists and microbiologists could investigate the fate and transport of this compound in terrestrial and aquatic systems. Key questions would include its persistence, potential degradation pathways (both biotic and abiotic), and its impact on microbial communities. The structural similarity to other aminophosphonates warrants studies into its potential biodegradability by microorganisms capable of cleaving the stable carbon-phosphorus (C-P) bond. nih.gov

A summary of potential synergistic research areas is presented in the table below.

Collaborating Disciplines Primary Research Focus Potential Translational Outcome
Synthetic Chemistry & Materials ScienceSynthesis and characterization of novel Metal-Organic Frameworks (MOFs) using the title compound as a linker.Advanced materials for CO2 capture, industrial catalysis, or chemical separations. mdpi.com
Pharmacology & Cell BiologyIn vitro and in vivo assessment of inhibitory activity against farnesyl diphosphate (B83284) synthase and effects on osteoclast-mediated bone resorption.Development of new therapeutic agents for osteoporosis or other bone-related diseases. osteoporosis.foundation
Biomedical Engineering & Surface ScienceDevelopment of functional coatings for metallic implants to improve biocompatibility and promote bone integration.Enhanced medical devices with improved longevity and patient outcomes. nih.gov
Environmental Chemistry & MicrobiologyInvestigation of biodegradation pathways and environmental persistence in soil and water.Data for environmental risk assessment and potential bioremediation strategies.

Methodological Advancements and Innovation

To unlock the full potential of this compound, significant advancements in synthetic and analytical methodologies are required. Current methods for producing and detecting phosphonates may not be optimized for this specific molecule, necessitating innovation.

Advanced Synthesis Protocols: The development of efficient, scalable, and stereoselective synthetic routes is a prerequisite for thorough investigation. While general methods like the Kabachnik-Fields reaction are used for α-aminophosphonates, new protocols are needed to cleanly produce the target bisphosphonate structure. mdpi.com Future research should focus on "green" chemistry principles, utilizing environmentally benign solvents and catalysts to improve sustainability. mdpi.com A one-pot, multi-component reaction could offer an elegant and efficient pathway to the desired product and its derivatives. uiowa.edu

High-Throughput Screening and Analysis: The development of robust analytical techniques is crucial for quantifying the compound in diverse and complex matrices, from biological fluids to environmental samples. Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would likely provide the necessary sensitivity and specificity. researchgate.net Furthermore, creating high-throughput screening assays would accelerate the discovery of its biological activities and potential applications, for instance, in testing its efficacy as an enzyme inhibitor across a large library of targets.

Computational Modeling and Simulation: In silico approaches can provide profound insights into the behavior of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations can predict its molecular geometry, vibrational spectra, and electronic properties. Molecular docking simulations could predict its binding affinity to key biological targets, such as enzymes in the mevalonate (B85504) pathway, thereby guiding the design of more potent derivatives. frontiersin.org These computational tools can accelerate the research and development cycle by prioritizing the most promising experimental avenues.

The table below outlines key areas for methodological innovation.

Methodological Area Objective Key Techniques and Innovations
Chemical SynthesisDevelop efficient, high-yield, and sustainable production methods.Multi-component reactions (e.g., advanced Kabachnik-Fields), flow chemistry, use of green catalysts and solvents. mdpi.comuiowa.edu
Analytical ChemistryCreate sensitive and specific methods for detection and quantification.High-Performance Liquid Chromatography (HPLC), Tandem Mass Spectrometry (MS/MS), Capillary Electrophoresis (CE). researchgate.netnih.gov
Computational ChemistryPredict physicochemical properties, biological activity, and reaction mechanisms.Density Functional Theory (DFT), Molecular Docking, Quantum Theory of Atoms in Molecules (QTAIM). frontiersin.org

Unexplored Applications and Fundamental Questions

The scarcity of dedicated research on this compound means that a multitude of its potential applications remain unexplored and fundamental questions about its chemistry and behavior are unanswered. Future research should be directed at filling these knowledge gaps.

Unexplored Applications:

Corrosion Inhibition: Phosphonates are known for their ability to form protective films on metal surfaces. phosphonates.org This compound could be investigated as a novel, water-soluble corrosion inhibitor for industrial water systems or as a component in protective coatings for steel and other alloys.

Rare Earth Element Chelation: The recovery and recycling of strategic metals, such as rare earth elements (REEs), is of growing importance. The powerful chelating nature of bisphosphonates could be harnessed to develop new sorbents for selectively extracting REEs from low-grade ores or electronic waste streams. mdpi.com

Antiviral Agents: α-Aminophosphonates are recognized as structural analogs of α-amino acids and have been explored as potential antiviral agents. frontiersin.orgmdpi.com The unique structure of this compound makes it a candidate for investigation against a range of viral targets.

Fundamental Questions:

What are the precise coordination modes and stability constants of complexes formed between this compound and various divalent and trivalent metal ions?

How does the central secondary amine group influence the compound's acidity, solubility, and biological activity compared to bisphosphonates with different backbone structures?

What is the mechanism of its thermal decomposition, and what are the resulting products?

Can this molecule self-assemble into supramolecular structures through hydrogen bonding, and if so, what are the properties of these materials? nih.gov

Does this compound exhibit inhibitory activity against enzymes beyond those in the mevalonate pathway, such as proteases or phosphatases?

Addressing these questions will not only build a foundational understanding of this specific molecule but also contribute to the broader field of organophosphorus chemistry. The exploration of this compound holds the promise of discovering new materials, therapeutics, and chemical tools.

Q & A

Q. What are the common synthetic routes for (phosphonomethylamino)methylphosphonic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via the modified Mannich reaction , involving phosphorous acid, formaldehyde, and a primary/secondary amine under reflux conditions . Reaction parameters such as temperature (e.g., 80–100°C), pH (acidic to neutral), and reactant stoichiometry significantly affect yield and purity. For example, excess formaldehyde may accelerate imine formation but increase by-products like unreacted intermediates. Optimization requires iterative adjustments monitored by LC-MS or NMR .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis, offering high sensitivity (detection limits <1 µg/L) and specificity. For environmental samples (e.g., river water), derivatization with trimethylsilyldiazomethane (TMSDAM) followed by GC-MS improves volatility and resolution . Method validation should include spike-recovery tests (85–115% recovery) and cross-validation with nuclear magnetic resonance (NMR) for structural confirmation .

Advanced Research Questions

Q. How can isotopic labeling be applied to study the metabolic or environmental fate of this compound?

Stable isotope-labeled analogs (e.g., ¹³C or ²H) are synthesized by substituting labeled formaldehyde or amines during the Mannich reaction. These isotopes enable tracking via isotope dilution mass spectrometry (IDMS), reducing matrix effects in biological or environmental samples. For instance, Evans et al. (2008) quantified sarin metabolites using deuterated internal standards, achieving precision (RSD <5%) in plasma .

Q. What strategies mitigate by-product formation during large-scale synthesis?

Evidence suggests that adding a catalytic amount of pre-formed aminopolyalkylene phosphonic acid during synthesis suppresses side reactions (e.g., polymerization or phosphonate ester formation) by templating the desired product . Post-synthesis purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures further enhances purity (>98%) .

Q. How do researchers resolve contradictions in reported synthesis efficiencies across studies?

Discrepancies often arise from differences in reactant ratios or catalytic additives . Systematic benchmarking using design-of-experiments (DoE) approaches, such as factorial designs, identifies critical variables. For example, Jiao et al. (40) demonstrated that bis(trimethylsilyl) phosphonite improves regioselectivity by 30% compared to hypophosphorous acid in analogous systems .

Q. What methodologies are effective for analyzing degradation products of this compound under environmental conditions?

Accelerated degradation studies (e.g., UV exposure or oxidative stress) coupled with high-resolution mass spectrometry (HRMS) reveal breakdown pathways. Lohrer et al. (2020) identified methylphosphonic acid as a primary degradation product in coastal water, quantified via isotope dilution and corroborated by ³¹P NMR .

Q. How can sample preparation challenges be addressed when extracting this compound from biological tissues?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery from lipid-rich matrices. Acidic methanol (AcMeOH) extraction followed by centrifugal filtration (10 kDa cutoff) removes proteins and enhances LC-MS sensitivity . Method optimization should include matrix-matched calibration to account for ion suppression .

Q. What stability considerations are critical for long-term storage of this compound?

The compound is hygroscopic and prone to hydrolysis in aqueous solutions. Storage at -20°C in anhydrous ethanol or dimethyl sulfoxide (DMSO) under inert gas (N₂/Ar) preserves stability for >12 months. Periodic purity checks via ³¹P NMR or LC-MS are recommended .

Methodological Resources

  • Synthesis Protocols : Refer to Baylis et al. (hypophosphorous acid route) and Jiao et al. (bis(trimethylsilyl) phosphonite method) for stepwise guidance .
  • Analytical Standards : Use ASTM D7597-09e2 for LC-MS/MS parameters and column specifications (e.g., C18, 2.1 × 100 mm, 3 µm) .
  • Degradation Studies : Follow Lohrer et al. (2020) for isotopic tracer protocols in environmental matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.